molecular formula C8H6F3NO3 B2682070 3-Nitro-4-(trifluoromethoxy)toluene CAS No. 1261573-77-6

3-Nitro-4-(trifluoromethoxy)toluene

Cat. No.: B2682070
CAS No.: 1261573-77-6
M. Wt: 221.135
InChI Key: FJCLAJIRLJQSGN-UHFFFAOYSA-N
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Description

3-Nitro-4-(trifluoromethoxy)toluene (CAS: 845781-07-9) is a toluene derivative substituted with a nitro group at the 3-position and a trifluoromethoxy group at the 4-position of the aromatic ring. The trifluoromethoxy group is a fluorinated substituent known to enhance lipophilicity and metabolic stability, making such compounds of interest in pharmaceuticals and agrochemicals . The nitro group contributes electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

4-methyl-2-nitro-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-5-2-3-7(15-8(9,10)11)6(4-5)12(13)14/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCLAJIRLJQSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(trifluoromethoxy)toluene typically involves nitration of 4-(trifluoromethoxy)toluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-4-(trifluoromethoxy)toluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Nitro-4-(trifluoromethoxy)toluene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Nitro and Trifluoromethoxy Groups

Two structurally related compounds synthesized in include:

  • (Z)-5-(3-Nitro-4-(4-(trifluoromethyl)phenyl)thio)benzylidene)-2-thioxothiazolidin-4-one (MW: 441.0, m.p.: 268°C).
  • SM45 (MW: 357.0, m.p.: 281°C), derived from 3‐Nitro‐4‐((4‐(trifluoromethoxy)phenyl)thio)benzaldehyde .

Both compounds share nitro and trifluoromethoxy substituents but differ in their core structures. Unlike 3-Nitro-4-(trifluoromethoxy)toluene, these analogues incorporate a benzaldehyde-thioether backbone fused with a rhodanine moiety, leading to higher molecular weights and melting points. The thioether linkage and extended conjugation likely contribute to their rigidity and thermal stability compared to the simpler toluene derivative .

Fluorinated Aromatic Compounds in Medicinal Chemistry

Fluorinated substituents, such as trifluoromethoxy, are prevalent in drug design due to their ability to modulate pharmacokinetics. For example, fluorine’s electronegativity enhances binding affinity to biological targets, while trifluoromethoxy groups improve membrane permeability .

Physicochemical Properties and Functional Group Impact

  • Molecular Weight : The target compound has a calculated molecular weight of ~221.14 g/mol, significantly lower than the analogues in (357.0–441.0 g/mol), reflecting its simpler structure.
  • Substituent Effects : The nitro group’s electron-withdrawing nature may reduce electron density on the aromatic ring, affecting electrophilic substitution patterns. The trifluoromethoxy group’s steric bulk and hydrophobicity could influence solubility and crystallinity .
  • Thermal Stability : While melting points for this compound are unavailable, the analogues’ high melting points (268–281°C) suggest that additional functional groups (e.g., rhodanine) enhance thermal stability through intermolecular interactions .

Data Tables

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups CAS Number
This compound ~221.14 Not reported Nitro, trifluoromethoxy, methyl 845781-07-9
(Z)-5-(3-Nitro-4-(4-(trifluoromethyl)phenyl)thio)... 441.0 268 Nitro, trifluoromethyl, thioether, rhodanine Not provided
SM45 357.0 281 Nitro, trifluoromethoxy, thioether, rhodanine Not provided

Biological Activity

3-Nitro-4-(trifluoromethoxy)toluene is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a trifluoromethoxy group attached to a toluene ring. These functional groups contribute to its chemical reactivity and biological properties.

  • Chemical Formula : C₉H₇F₃N₁O₂
  • Molecular Weight : 235.15 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethoxy group enhances lipophilicity and metabolic stability, which can improve bioavailability and efficacy. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors, influencing signaling pathways related to cell growth and apoptosis.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The following table summarizes the cytotoxicity results:

Cell LineIC₅₀ (µM)Reference
HeLa12.5
MCF-715.0
A54918.0

These results indicate that this compound may be a promising candidate for further development as an anticancer agent.

Case Studies

  • Antimicrobial Evaluation : A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated significant inhibition, supporting its potential as an alternative treatment option in antibiotic resistance scenarios.
  • Cytotoxicity Assay : In another investigation, the compound was tested on various cancer cell lines using an MTT assay to measure cell viability. The findings revealed that the compound effectively reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer therapeutic.

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